molecular formula F6HSb B1144288 fluoroantimonic acid CAS No. 16950-06-4

fluoroantimonic acid

Cat. No. B1144288
CAS RN: 16950-06-4
M. Wt: 236.76
InChI Key:
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Description

Synthesis Analysis

Molecular Structure Analysis

Research on the molecular structure of fluoroantimonic acid specifically is limited in the current scientific literature. However, studies on related compounds, such as crystalline complex fluoroantimonates(III) with amino acids, provide insight into the complex interactions and stability of such compounds in various conditions (Zemnukhova et al., 2014).

Chemical Reactions and Properties

This compound's chemical reactions are often characterized by its superacidic nature. For example, the catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines using a chiral Brønsted acid demonstrates the potential of such acidic environments in facilitating complex chemical transformations (Ashford et al., 2020).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and stability, are central to its use in various chemical reactions. For example, the thermodynamically- and kinetically-controlled Friedel-Crafts alkenylation of arenes using an acidic fluoroantimonate(v) ionic liquid as a catalyst highlights the unique reactivity patterns observed with this compound-related compounds (Choi et al., 2007).

Scientific Research Applications

  • Complex Formation with Amino Acids : Fluoroantimonic acid forms crystalline complexes with amino acids such as glycine and L-leucine. These complexes are stable in aqueous solutions and can be used to prepare polycrystalline metal antimony in these solutions (Zemnukhova et al., 2014).

  • Catalysis in Organic Reactions : The acid has been used as a catalyst in esterification reactions, showing effective conversion rates and selectivity for products like α-terpinyl acetate, used in various industries (Mendonça, 2022).

  • In Polymer Chemistry : It catalyzes the ring-opening polymerization of epoxidized soybean oil, producing biodegradable polymers with potential applications in personal and health care (Liu & Biswas, 2013).

  • Friedel-Crafts Alkenylation : As a superacidic fluoroantimonate ionic liquid, it facilitates both thermodynamically- and kinetically-controlled Friedel-Crafts alkenylations of arenes with alkynes (Choi et al., 2007).

  • In Genetic Research : It has been used in studying the counterselection of the TRP1 genetic marker in yeast, aiding in the understanding of microbial genetics (Toyn et al., 2000).

  • In Analytical Chemistry : this compound is instrumental in studying fluoride ion complexation and sensing, relevant in water treatment and detection of nerve agents (Wade et al., 2010).

  • In Organic Chemistry : It's involved in the study of static protonated and exchanging diprotonated ambivalent heteroorganic systems, contributing to the understanding of protonation in organic compounds (Olah et al., 1978).

Mechanism of Action

Target of Action

Fluoroantimonic acid, a superacid formed by combining hydrogen fluoride and antimony pentafluoride , primarily targets organic compounds . Its extreme acidity allows it to protonate nearly all organic compounds , altering their properties.

Mode of Action

The mode of action of this compound is through protonation . It donates protons to organic compounds . This process alters the compound’s properties such as mass, solubility, and hydrophilicity . The protons easily migrate through the solution, moving from H2F+ to HF, when present, by the Grotthuss mechanism .

Biochemical Pathways

This compound’s extreme acidity can cause dehydrogenation or dehydration in organic compounds . This can lead to significant changes in the biochemical pathways of these compounds.

Result of Action

The result of this compound’s action is the alteration of the properties of the targeted organic compounds . By donating protons to these compounds, this compound can change their mass, solubility, and hydrophilicity . This can lead to significant changes in the behavior and interactions of these compounds.

Action Environment

The action of this compound is highly dependent on the environment. It is extremely reactive and can react explosively with water . It can also dissolve most plastics and glass . It cannot erode polytetrafluoroethylene (ptfe), commonly known as teflon . Thus, Teflon containers are often used to store this potent liquid . Another storing method is within a hydrofluoric acid solution, where this compound doesn’t undergo explosive decomposition .

Safety and Hazards

Fluoroantimonic acid is extremely corrosive, toxic, and reacts violently with water . It can cause severe burns upon skin contact . Inhaling or swallowing it can be fatal . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

IUPAC Name

pentafluoro-λ5-stibane;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAKFIZHTUAVJN-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F.F[Sb](F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6HSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.758 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16950-06-4
Record name Hexafluoroantimonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16950-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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